4-Amino-2-hydroxy-3-methoxybenzoic acid

Overview

Description

4-Amino-2-hydroxy-3-methoxybenzoic acid is an intermediate used to prepare (aminophenyl)benzothiazoles with antitumor activities . It is also used to synthesize (phenyl)(cyanopyrazinyl)urea derivatives as checkpoint kinase-1 (Chk1) inhibitors . It is a key building block for the efficient synthesis of carbazole alkaloids mukonine and mukonidine via oxidative annulation .

Molecular Structure Analysis

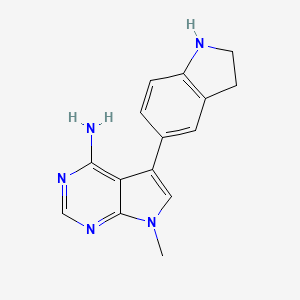

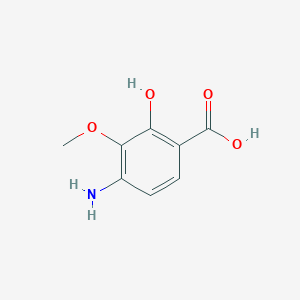

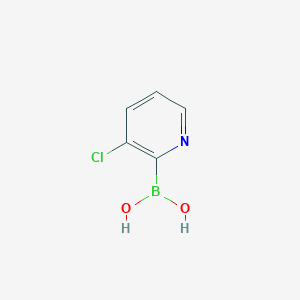

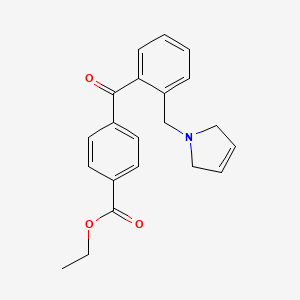

The molecular formula of this compound is C8H9NO3 . The molecular weight is 167.16 . The structure includes an amino group (-NH2), a methoxy group (-OCH3), and a carboxylic acid group (-COOH) on a benzene ring .Scientific Research Applications

Enzymatic Interactions and Biotransformation

4-Amino-2-hydroxy-3-methoxybenzoic acid is involved in enzymatic reactions, particularly with a purified enzyme system from Pseudomonas putida. This system, which demethylates and hydroxylates benzoic acid derivatives, shows interactions with various substrates including 4-methoxybenzoate and 4-hydroxy-3-methoxybenzoate (Bernhardt et al., 1973).

Nanotechnology and Controlled Release

In the field of nanotechnology, 4-hydroxy-3-methoxybenzoic acid has been encapsulated in layered double hydroxide (LDH) to create nanohybrids for controlled release of flavor, demonstrating its potential for targeted delivery applications (Hong et al., 2008).

Synthesis of Pharmaceutical Intermediates

The compound is also significant in the synthesis of pharmaceutical intermediates, as evidenced by its use in the production of amisulpride intermediates (Wang Yu, 2008).

Pharmacological Applications

Research indicates its pharmacological relevance, with studies on compounds like 4-hydroxy-3-methoxybenzoic acid showing significant alpha-glucosidase and glycogen phosphorylase inhibitory activities, highlighting potential therapeutic uses (Li et al., 2008).

Metabolic Studies

Metabolism studies using veratric acid, closely related to 4-hydroxy-3-methoxybenzoic acid, have identified it as a metabolite of mebeverine in experiments with the incubated hen’s egg, providing insights into its metabolic pathways (Kiep et al., 2014).

Antibacterial Activity

Recent studies have synthesized novel derivatives of vanillic acid, a compound similar to 4-hydroxy-3-methoxybenzoic acid, to explore their antibacterial properties. This suggests potential applications in developing new chemotherapeutic agents (Satpute et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-Amino-2-hydroxy-3-methoxybenzoic acid is an O-methyltransferase-like protein, AlpH . This enzyme is responsible for the hydrazine incorporation in kinamycin biosynthesis .

Mode of Action

The compound interacts with its target, AlpH, to catalyze a unique SAM-independent coupling of L-glutamylhydrazine and polyketide intermediate via a rare Mannich reaction in polyketide biosynthesis . This reaction results in the formation of a diazo group .

Biochemical Pathways

The affected pathway is the biosynthesis of diazo compounds, which are rare natural products possessing various biological activities . The compound plays a crucial role in the formation of the characteristic diazo group, a process that has been elusive until recently .

Result of Action

It’s known that diazo compounds, which this compound helps synthesize, exhibit exceptional potency as chemotherapeutic agents .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the formation of the diazo group can occur spontaneously in an acidic condition . Additionally, the compound’s stability and solubility can be affected by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

4-Amino-2-hydroxy-3-methoxybenzoic acid is involved in biochemical reactions, particularly in the formation of diazo compounds. It reacts with the primary aromatic amine of 3-amino-2-hydroxy-4-methoxybenzoic acid to form the diazo group . This reaction is catalyzed by an O-methyltransferase-like protein, AlpH .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of a diazo group. This process is catalyzed by AlpH, an O-methyltransferase-like protein . The diazo group is an important functional group in organic synthesis but rarely presents in natural products .

Properties

IUPAC Name |

4-amino-2-hydroxy-3-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,10H,9H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSVPTXKRHVQAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![exo-9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride](/img/structure/B6335136.png)

![2-[2-Chloro-6-hydroxy-5-(2-methylquinolin-8-ylamino)methyl]-3-oxo-3H-xanthen-9-ylbenzoic acid](/img/structure/B6335177.png)